(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C21H20O7 and its molecular weight is 384.384. The purity is usually 95%.
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Biological Activity
(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects, supported by recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H23NO5
- Molecular Weight : 369.411 g/mol
- CAS Number : 61348-95-6
1. Anti-inflammatory Activity
Recent studies have demonstrated that similar benzylidene derivatives exhibit significant anti-inflammatory properties. For instance, compounds with structural similarities have shown inhibition of pro-inflammatory cytokines in vitro. A study indicated that certain analogs could reduce the expression of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
2. Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays. In one study, the compound demonstrated a strong ability to scavenge free radicals and inhibit lipid peroxidation in cellular models . This suggests potential applications in preventing oxidative stress-related diseases.
3. Cytotoxic Effects
Cytotoxicity assays on various cancer cell lines have revealed that this compound exhibits selective cytotoxicity. In vitro studies indicated that at concentrations below 20 µM, the compound did not significantly affect cell viability in B16F10 murine melanoma cells, suggesting a favorable safety profile for further development . However, some analogs showed dose-dependent cytotoxic effects at higher concentrations.
Case Study 1: Inhibition of Melanin Production
In an experimental setup using B16F10 cells, several analogs of the compound were tested for their ability to inhibit melanin production. The results indicated that the compound effectively reduced melanin synthesis by inhibiting mushroom tyrosinase activity, a key enzyme in melanin biosynthesis. The IC50 value for one of the most effective analogs was reported at 1.12 µM, significantly lower than that of kojic acid (24.09 µM), a standard reference .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in inflammatory pathways. The results showed strong binding affinities to COX enzymes, suggesting a mechanism for its anti-inflammatory effects .
Summary of Findings
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12-15(27-11-19(22)26-4)8-6-14-20(23)18(28-21(12)14)10-13-5-7-16(24-2)17(9-13)25-3/h5-10H,11H2,1-4H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMAWEWIQYWSQN-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.